The synthesis of 3-(1,8-Naphthyridin-2-YL)propan-1-OL typically involves several steps:
A typical reaction scheme may involve the use of reagents like potassium tert-butoxide and palladium catalysts under controlled atmospheric conditions to facilitate the desired transformations efficiently.
The molecular formula for 3-(1,8-Naphthyridin-2-YL)propan-1-OL is , with a molecular weight of approximately 188.23 g/mol.
The structural representation can be visualized using SMILES notation: CC(CO)C1=CC=NC2=C1C(=CN=C2)C=C(C=C3)C=C3.
3-(1,8-Naphthyridin-2-YL)propan-1-OL can participate in various chemical reactions:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for 3-(1,8-Naphthyridin-2-YL)propan-1-OL is primarily linked to its interaction with biological targets:
Data from pharmacological studies indicate that derivatives of naphthyridine can affect various cellular processes, potentially leading to therapeutic applications.
The physical properties of 3-(1,8-Naphthyridin-2-YL)propan-1-OL include:
Chemical properties include:
These properties suggest that the compound may be stable under normal laboratory conditions but may require careful handling due to potential reactivity.
3-(1,8-Naphthyridin-2-YL)propan-1-OL has promising applications in various fields:
Research continues into optimizing its pharmacological properties and expanding its applications in drug discovery and development.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: